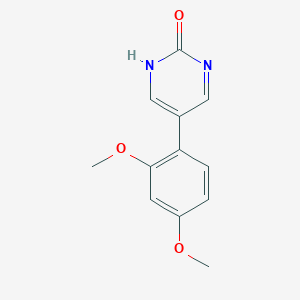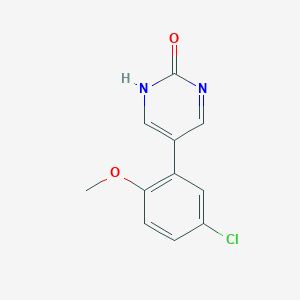
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine (2,4-DFPP) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound with a five-membered ring structure. It is a highly water-soluble compound with a melting point of 183-185°C, and is commonly found in the form of a white crystalline solid. 2,4-DFPP has been used in a wide range of research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain drug targets. Additionally, it has been used in laboratory experiments to study the structure and function of proteins, as well as to investigate the effects of various compounds on cellular processes.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound might affect the formation of carbon-carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of carbon-carbon bonds .
实验室实验的优点和局限性
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, requiring only a few hours to complete the process. Additionally, it is highly water-soluble, making it easy to work with in a laboratory setting. However, it does have some limitations, such as the fact that it is not very stable and can degrade over time. Additionally, it is not very selective and can bind to a variety of receptors, making it difficult to study the specific effects of a particular compound.
未来方向
There are a number of potential future directions for (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95%. One potential direction is to explore its potential as an antidepressant, as it has already been found to have antidepressant effects. Additionally, it could be used to study the effects of various drugs on cellular processes, as well as to investigate the mechanism of action of certain drug targets. Finally, it could be used to study the structure and function of proteins, as well as to investigate the effects of various compounds on biochemical and physiological processes.
合成方法
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95% is typically synthesized through a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with anhydrous ammonia in the presence of a catalyst, such as piperidine, to form the intermediate 5-fluoro-2-methoxyphenylpiperidine. This intermediate is then reacted with pyrimidine in the presence of a base, such as sodium ethoxide, to form the desired product (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, 95%. This synthesis method has been found to be relatively simple and efficient, requiring only a few hours to complete.
属性
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJNACCMZABHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)






![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)


![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)